1,1'-bis(4-methoxyphenyl)-[4,4'-bipyridine]-1,1'-diium chloride
Description
1,1'-Bis(4-methoxyphenyl)-[4,4'-bipyridine]-1,1'-diium chloride (CAS: 100906-93-2) is a viologen derivative with a molecular formula of C₂₄H₂₂Cl₂N₂O₂ and a molecular weight of 441.34 g/mol . Structurally, it consists of a 4,4'-bipyridine core where both nitrogen atoms are substituted with 4-methoxyphenyl groups, forming a dicationic species balanced by chloride counterions. The methoxy (-OCH₃) substituents are electron-donating groups, influencing the compound’s electronic properties, solubility, and intermolecular interactions.
This compound is a yellow powder soluble in polar solvents like methanol and is stored at 2–8°C under inert conditions to prevent degradation . It is primarily used in materials science, particularly in the synthesis of 2D polymer thin films for high-resolution imaging applications . Its purity (>98%) and stability make it a reliable candidate for research in advanced functional materials .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-4-[1-(4-methoxyphenyl)pyridin-1-ium-4-yl]pyridin-1-ium;dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2.2ClH/c1-27-23-7-3-21(4-8-23)25-15-11-19(12-16-25)20-13-17-26(18-14-20)22-5-9-24(28-2)10-6-22;;/h3-18H,1-2H3;2*1H/q+2;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPFOQNMLYDUCN-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)OC.[Cl-].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10557717 | |
| Record name | 1,1'-Bis(4-methoxyphenyl)-4,4'-bipyridin-1-ium dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10557717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100906-93-2 | |
| Record name | 1,1'-Bis(4-methoxyphenyl)-4,4'-bipyridin-1-ium dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10557717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-bis(4-methoxyphenyl)-[4,4’-bipyridine]-1,1’-diium chloride typically involves the following steps:
Starting Materials: The synthesis begins with 4,4’-bipyridine and 4-methoxybenzyl chloride.
Quaternization Reaction: The 4,4’-bipyridine undergoes a quaternization reaction with 4-methoxybenzyl chloride in the presence of a suitable solvent such as acetonitrile. The reaction is typically carried out at elevated temperatures to ensure complete quaternization.
Purification: The resulting product is purified using recrystallization techniques to obtain the pure diium chloride salt.
Industrial Production Methods
In an industrial setting, the production of 1,1’-bis(4-methoxyphenyl)-[4,4’-bipyridine]-1,1’-diium chloride may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,1’-bis(4-methoxyphenyl)-[4,4’-bipyridine]-1,1’-diium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as thionyl chloride for converting methoxy groups to halides.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced bipyridine derivatives.
Substitution: Formation of halogenated bipyridine derivatives.
Scientific Research Applications
Organic Synthesis
1,1'-bis(4-methoxyphenyl)-[4,4'-bipyridine]-1,1'-diium chloride is utilized as a reagent in organic synthesis processes. Its ability to act as a bifunctional ligand allows it to facilitate various chemical reactions, including:
- Cross-coupling reactions : It can participate in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules.
- Catalysis : The compound's diium form enhances its reactivity and selectivity in catalytic processes.
Material Science
The compound is studied for its potential applications in material science:
- Conductive Polymers : It can be incorporated into conductive polymer matrices to improve electrical conductivity and thermal stability.
- Nanomaterials : Research indicates that it can serve as a building block for the synthesis of nanostructured materials with specific electronic properties.
Biological Studies
Recent studies have explored the biological implications of this compound:
- Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against various pathogens.
- Drug Delivery Systems : Its ability to form complexes with biological molecules makes it a candidate for drug delivery applications, enhancing the bioavailability of therapeutic agents.
Case Studies
Mechanism of Action
The mechanism of action of 1,1’-bis(4-methoxyphenyl)-[4,4’-bipyridine]-1,1’-diium chloride involves its ability to interact with various molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions.
Pathways Involved: It can participate in redox reactions, influencing oxidative stress pathways and cellular signaling mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Viologens (4,4'-bipyridinium salts) exhibit diverse properties depending on their substituents. Below is a detailed comparison of the target compound with structurally analogous derivatives:
Table 1: Comparative Analysis of Viologen Derivatives
Key Structural and Functional Differences
Substituent Effects on Electronic Properties: Methoxy groups (target compound) donate electrons via resonance, stabilizing the bipyridinium core and shifting redox potentials compared to amino or formyl derivatives . Amino groups (VG) enhance polarity and enable hydrogen bonding, critical for supramolecular assembly with cucurbiturils . Formyl groups increase electrophilicity, facilitating covalent bond formation in COFs .
Solubility and Stability: Methoxy and amino derivatives exhibit higher solubility in polar solvents (methanol, water) than phenyl-substituted analogs . Alkynyl-substituted viologens (MPV/DPV) require dry acetonitrile for synthesis due to their reactivity .
Applications: The target compound is favored in polymer thin films due to its stability and film-forming ability . VG (amino-substituted) excels in biofuel cells and hydrogels owing to redox activity and host-guest chemistry . Formyl derivatives are niche building blocks for COFs .
Crystallographic Behavior :
- Phenyl-substituted viologens (e.g., 1,1'-diphenyl) form layered structures via π-π stacking, while methoxy derivatives may adopt different packing due to steric effects .
Research Findings and Implications
- Electrochemical Performance: Amino-substituted viologens (VG) exhibit lower overpotentials in biofuel cells compared to methoxy derivatives, making them superior for enzyme protection .
- Supramolecular Chemistry: The target compound’s methoxy groups limit host-guest interactions with cucurbiturils, unlike amino-substituted VG, which forms stable complexes with CB8 .
- Material Synthesis : Methoxy-substituted viologens are optimal for 2D polymer films due to their balance of solubility and thermal stability .
Biological Activity
1,1'-bis(4-methoxyphenyl)-[4,4'-bipyridine]-1,1'-diium chloride (CAS Number: 100906-93-2) is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 441.35 g/mol
- Structural Characteristics : The compound features a bipyridine core with methoxyphenyl substituents, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that bipyridine derivatives possess antimicrobial properties. For instance, studies have shown that compounds similar to this compound exhibit significant activity against various bacterial strains. The following table summarizes findings from relevant studies:
| Compound Name | Activity Type | Target Organism | MIC (µg/mL) |
|---|---|---|---|
| This compound | Antibacterial | E. coli | 32 |
| Related bipyridine derivatives | Antifungal | C. albicans | 16 |
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been explored in several cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through oxidative stress mechanisms and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 20 | Cell cycle arrest |
Case Studies
Case Study 1 : A study published in the Journal of Medicinal Chemistry examined the anticancer properties of bipyridine derivatives. The researchers found that compounds with similar structural motifs demonstrated selective toxicity towards cancer cells while sparing normal cells. The study highlighted the importance of substituent variations in enhancing biological activity.
Case Study 2 : An investigation into the antimicrobial properties of related compounds revealed that modifications to the methoxy groups significantly influenced their efficacy against both Gram-positive and Gram-negative bacteria. This suggests that the methoxyphenyl groups in this compound could play a crucial role in its antimicrobial action.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
